2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride
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Overview
Description
2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride is a heterocyclic compound with the molecular formula C7H10N4 · 2HCl . It is a derivative of pyrido[3,4-D]pyrimidine and is known for its significant applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride involves multiple steps. One common synthetic route starts with the cyclization of pyridine and pyrimidine derivatives . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar principles, often employing large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride can be compared with other similar compounds, such as:
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine-2,4(1H,3H)-dione
- Derivatives of pyrimidin-5-ylpropanoic acid
These compounds share structural similarities but differ in their specific functional groups and properties, which can influence their reactivity and applications .
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.2ClH/c8-7-10-5-3-9-2-1-4(5)6(12)11-7;;/h9H,1-3H2,(H3,8,10,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHGHYYBHZTCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC(=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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